Feigrisolide C

Description

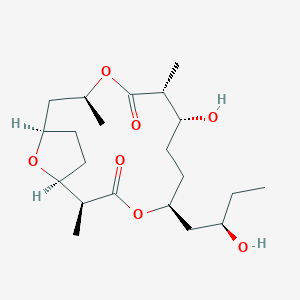

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H36O7 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1S,2S,5S,8R,9R,12S,14R)-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9,12-trimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione |

InChI |

InChI=1S/C21H36O7/c1-5-15(22)11-17-6-8-18(23)13(3)20(24)26-12(2)10-16-7-9-19(27-16)14(4)21(25)28-17/h12-19,22-23H,5-11H2,1-4H3/t12-,13+,14-,15+,16+,17-,18+,19-/m0/s1 |

InChI Key |

HQBGZNNKSCTNKH-JWFKEXIPSA-N |

Isomeric SMILES |

CC[C@H](C[C@@H]1CC[C@H]([C@H](C(=O)O[C@H](C[C@H]2CC[C@H](O2)[C@@H](C(=O)O1)C)C)C)O)O |

Canonical SMILES |

CCC(CC1CCC(C(C(=O)OC(CC2CCC(O2)C(C(=O)O1)C)C)C)O)O |

Synonyms |

feigrisolide C |

Origin of Product |

United States |

Foundational & Exploratory

Feigrisolide C: A Technical Guide on its Discovery, Origin, and Analysis from Streptomyces griseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C is a 16-membered macrodiolide natural product originally isolated from the Gram-positive soil bacterium, Streptomyces griseus.[1][2] Initially gaining attention for its potential biological activities, the journey of this compound has been notable, involving a significant structural revision that was ultimately confirmed by total synthesis.[3][4] This document provides a comprehensive technical overview of this compound, detailing its discovery, the elucidation of its correct chemical structure, its known biological functions, and its origin within the complex regulatory network of secondary metabolism in Streptomyces griseus. Detailed experimental protocols for its isolation and characterization are provided, alongside graphical representations of key biological and experimental workflows to support further research and development.

Discovery and Structural Elucidation

This compound was first reported as one of four new lactone compounds (Feigrisolides A-D) isolated from Streptomyces griseus.[1] The initial structural hypothesis proposed a 15-membered macrodiolide.[4] However, subsequent attempts to synthesize this proposed structure resulted in compounds whose physical and spectroscopic data did not align with the natural sample.[5]

This discrepancy prompted a re-evaluation, leading to a crucial structural revision. Through chemical degradation and exhaustive spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectrometry, the true structure of this compound was identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid .[3][4] This revised structure was definitively confirmed through total synthesis, solidifying its chemical identity.[3] this compound has also been isolated from marine-derived Streptomyces species, indicating its presence in diverse environments.[6][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization in crude extracts and purified samples.

| Property | Value | Reference |

| Molecular Formula | C21H36O7 | [8] |

| Molecular Weight | 400.5 g/mol | [8] |

| Appearance | Not specified in literature; likely a white or off-white solid | |

| Structure Type | 16-membered macrodiolide | [1][7] |

| IUPAC Name | (1S,2S,5S,8R,9R,12S,14R)-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9,12-trimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione | [8] |

Biological Activity of this compound

This compound has demonstrated a range of biological activities, with its antifungal properties being the most prominently studied. It also exhibits moderate inhibitory effects on certain enzymes.

| Activity Type | Target Organism/Enzyme | Key Quantitative Data | Reference |

| Antifungal | Magnaporthe oryzae Triticum (Wheat Blast) | Minimal suppressive concentration: 0.025 µ g/disk | [9][10] |

| Inhibited hyphal growth by 68.1 ± 1.0% at 2 µ g/disk | [10] | ||

| Enzyme Inhibition | 3alpha-hydroxysteroid-dehydrogenase (3α-HSD) | Medium inhibitor | [1][7] |

| Cytotoxicity | Ehrlich carcinoma cells | Reported to be toxic, but IC50 not specified for C variant | [7] |

| Glucanase Effector | 1→3-β-D-glucanase (from Spisula sacchalinensis) | Acts as an effector molecule | [6] |

Origin from Streptomyces griseus

Streptomyces griseus is a soil-dwelling actinobacterium renowned for its prolific production of secondary metabolites, most famously the antibiotic streptomycin, the discovery of which was a landmark in medicine.[2][11] The production of these compounds, including this compound, is not constitutive but is instead tightly controlled by a complex cascade of regulatory signals linked to the bacterium's developmental cycle.

Regulation of Secondary Metabolism

The biosynthesis of secondary metabolites in S. griseus is often triggered by nutritional stress and is linked to morphological differentiation (i.e., the formation of aerial mycelia and spores).[12][13] A key signaling molecule in this process is A-factor , a γ-butyrolactone (GBL) that functions as a microbial hormone.[14][15] At a critical concentration, A-factor binds to a receptor protein, which in turn derepresses the transcription of pathway-specific activator genes. This initiates the production of antibiotics and other metabolites.[14]

This process is also intertwined with the stringent response , a global stress response governed by the alarmone guanosine pentaphosphate (ppGpp).[12] A decrease in the intracellular GTP pool is associated with morphological differentiation, while ppGpp levels more directly influence the onset of secondary metabolism.[12]

Putative Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its structure as a macrodiolide composed of nonactic and homononactic acid units strongly suggests its origin from a Type I or Type II Polyketide Synthase (PKS) pathway. These pathways utilize simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA, malonyl-CoA) in a series of condensation reactions to build the complex carbon skeleton of the molecule. The final steps would involve cyclization via esterification to form the 16-membered lactone ring.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the isolation and characterization of this compound from Streptomyces griseus.

Fermentation, Extraction, and Isolation Workflow

This protocol outlines the steps from bacterial culture to the purification of the target compound.

Detailed Methodology:

-

Cultivation:

-

Prepare a spore suspension of Streptomyces griseus (e.g., ATCC 23345) in sterile water.

-

Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C, 200 rpm for 48-72 hours.

-

Transfer the seed culture (5% v/v) to a 2 L flask containing 500 mL of a production medium (e.g., ISP Medium 2 or a custom fermentation medium).

-

Incubate the production culture at 28°C, 200 rpm for 7 to 10 days.[6]

-

-

Extraction:

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Macerate and extract the mycelial pellet three times with an organic solvent like acetone or methanol.

-

Partition the culture supernatant three times with an equal volume of ethyl acetate.

-

Combine all organic extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.[7]

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% n-hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or with a chemical stain (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest (identified by its Rf value and/or a bioassay).

-

Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) to obtain pure this compound.[7]

-

Structural Characterization Protocol

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.

-

The measured mass should correspond to the calculated exact mass of C21H36O7 to confirm the molecular formula.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample of pure this compound in a deuterated solvent (e.g., CDCl3 or CD3OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to observe the chemical shifts, integrations, and multiplicities of all protons and carbons.

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

These 2D NMR experiments are essential to piece together the molecular structure and confirm the connectivity established during the structural revision.[1][3]

-

Conclusion and Future Directions

This compound stands as an interesting example of a natural product whose true identity was revealed through a combination of meticulous chemical synthesis and spectroscopy. While its biological activities, particularly its antifungal potential against significant plant pathogens, are promising, further research is required.[10] Key future directions include:

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the complete biosynthetic gene cluster for this compound in S. griseus to enable biosynthetic engineering and yield improvement.

-

Mechanism of Action Studies: Investigating the precise molecular targets of its antifungal activity to understand how it inhibits mycelial growth.[9]

-

Analogue Synthesis: Generating novel analogues through synthetic chemistry or biosynthetic engineering to improve potency and explore the structure-activity relationship (SAR).

This guide provides a foundational resource for researchers aiming to explore the chemistry, biology, and therapeutic potential of this compound.

References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces griseus - Wikipedia [en.wikipedia.org]

- 3. This compound: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of the proposed structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arpapress.com [arpapress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C21H36O7 | CID 10668706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Metabolic initiation of differentiation and secondary metabolism by Streptomyces griseus: significance of the stringent response (ppGpp) and GTP content in relation to A factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Feigrisolide C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C is a macrodiolide natural product isolated from actinomycetes, including Streptomyces griseus and marine-derived Streptomyces species.[1][2] Initially, its structure was misidentified, but through chemical degradation and total synthesis, the correct structure and absolute stereochemistry were unequivocally established.[2][3] this compound has demonstrated a range of biological activities, including moderate inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD), antifungal properties against the wheat blast fungus Magnaporthe oryzae Triticum, and the ability to induce apoptosis.[4][5][6] This document provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

The initial structural proposals for this compound were later proven to be incorrect through synthetic efforts.[1][4][7] The definitive structure of this compound was determined to be a 16-membered macrodiolide, formed by the esterification of a nonactic acid unit and a homononactic acid unit.

The absolute stereochemistry was confirmed through total synthesis and detailed spectroscopic analysis of degradation products.[2] The correct IUPAC name for this compound is (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid .[2][3]

Chemical Structure of this compound:

The molecule possesses eight chiral centers, and their specific (R/S) configurations define its unique three-dimensional architecture, which is crucial for its biological activity.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₇ | [8] |

| Molecular Weight | 400.5 g/mol | [8] |

| Optical Rotation | [α]D +6.0 (c 0.53, CHCl₃) | |

| ¹H NMR | Data reported in primary literature, used for structure confirmation. | [2][3] |

| ¹³C NMR | Data reported in primary literature, used for structure confirmation. | [2][3] |

| Mass Spectrometry | Used for molecular weight determination and fragmentation analysis. | [2] |

| InChIKey | HQBGZNNKSCTNKH-JWFKEXIPSA-N | [8] |

| SMILES | CC--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--O1)C)C)C)O">C@HO | [8] |

Experimental Protocols

Structure Elucidation via Chemical Degradation

The revision of the this compound structure relied on a chemical degradation strategy to break the macrocycle into its constituent acid units, which were then analyzed.[2]

Protocol:

-

Reduction: A sample of natural this compound is treated with an excess of lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., diethyl ether or THF) to reduce the two ester linkages, yielding a mixture of diols.

-

Acetylation: The crude diol mixture from the reduction step is acetylated using acetic anhydride in the presence of a base like pyridine or DMAP to convert the hydroxyl groups into acetate esters. This step yields two key diacetate products: one derived from the nonactic acid portion and one from the homononactic acid portion.

-

Purification: The resulting diacetate products are separated and purified using chromatographic techniques (e.g., column chromatography or HPLC).

-

Spectroscopic Analysis: Each purified diacetate is subjected to extensive NMR spectroscopy (¹H, ¹³C, COSY, etc.). By comparing the spectroscopic data of these degradation products with that of authentic, synthetically prepared samples of nonactic and homononactic acid derivatives, the precise stereochemistry of each component within the natural product was determined.

Total Synthesis Outline

The first total synthesis confirming the correct structure of this compound was a crucial step in its characterization.[2] The key macrocyclization was achieved via Yamaguchi esterification.

Key Synthetic Steps:

-

Fragment Synthesis: The two key building blocks, (2'S,3'S,6'R,8'R)-homononactic acid and (2R,3R,6S,8S)-nonactic acid methyl ester, were prepared through multi-step stereoselective syntheses.

-

Esterification: The homononactic acid fragment was coupled with the nonactic acid methyl ester fragment using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, followed by DMAP) to form the linear diester precursor.

-

Deprotection: The methyl ester of the linear precursor was selectively hydrolyzed to a carboxylic acid.

-

Macrocyclization: The final ring-closing reaction was performed under high-dilution conditions, again using an intramolecular Yamaguchi esterification to form the 16-membered macrodiolide ring of this compound.

-

Final Deprotection: Removal of any remaining protecting groups yielded the final natural product.

1→3-β-D-Glucanase Inhibition Assay

This compound has been shown to be an effector of 1→3-β-D-glucanase from Spisula sacchalinensis.

Protocol:

-

Enzyme Preparation: A solution of 1→3-β-D-glucanase (e.g., 10⁻² units) is prepared in a suitable buffer (e.g., 0.025 M acetate buffer, pH 5.2).

-

Inhibitor Incubation: 50 µL of the enzyme solution is pre-incubated with 40 µL of a this compound solution (e.g., 1 mg/mL in DMSO) at 37 °C for 10 minutes.

-

Substrate Addition: The enzymatic reaction is initiated by adding 400 µL of a laminaran solution (1 mg/mL), which serves as the substrate.

-

Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Quantification of Reducing Sugars: The reaction is stopped, and the amount of reducing saccharides produced is quantified using the Nelson-Somogyi method. The residual activity of the enzyme is determined by comparing the amount of reducing sugars in the inhibitor-treated sample to a control sample without the inhibitor.

Biological Activity and Mechanism of Action

This compound displays a variety of biological effects:

-

Enzyme Inhibition: It is a moderate inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[5] It also acts as an activator/effector of 1→3-β-D-glucanase.

-

Antifungal Activity: It effectively inhibits the mycelial growth and conidia germination of Magnaporthe oryzae Triticum, the fungus responsible for wheat blast disease.[6] In field experiments, its application protected wheat from the disease and increased grain yield.[6]

-

Apoptosis Induction: Studies have indicated that this compound can induce apoptosis in Ehrlich carcinoma cells. Notably, its mechanism does not appear to involve the direct destruction of biological membranes, suggesting a more specific intracellular signaling pathway is triggered.

Conclusion

This compound is a structurally complex macrodiolide whose correct chemical identity was established through rigorous chemical and synthetic work. Its defined stereochemistry is a key feature governing its interactions with biological targets. The compound's demonstrated antifungal and apoptosis-inducing activities, coupled with its enzymatic inhibition profile, make it a molecule of interest for further investigation in agricultural and pharmaceutical research. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic and practical potential.

References

The Biosynthesis of Feigrisolide C in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces griseus, is comprised of one molecule of nonactic acid and one of homononactic acid. While a dedicated biosynthetic pathway for this compound has not been formally elucidated, its structural components strongly suggest a close relationship with the well-characterized nonactin biosynthetic pathway. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing heavily on the established knowledge of nonactin biosynthesis. The guide details the precursor molecules, the proposed enzymatic steps, and the genetic basis for the synthesis of its monomeric units. Furthermore, it outlines general experimental protocols relevant to the study of polyketide biosynthesis in Streptomyces and presents key data in a structured format for clarity.

Introduction

Streptomyces species are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities. Among these, the macrotetrolide antibiotic nonactin, produced by Streptomyces griseus, has been the subject of extensive biosynthetic studies. This compound, a structurally related macrodiolide, is also produced by S. griseus. It is a heterodimer formed from the esterification of one molecule of (+)-nonactic acid and one molecule of (-)-homononactic acid. Understanding the biosynthesis of this compound is of significant interest for the potential bioengineering of novel macrodiolide antibiotics. This guide synthesizes the current understanding of the nonactin pathway to propose a biosynthetic route for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of nonactin, utilizing a Type II polyketide synthase (PKS) system. The pathway can be divided into three main stages: precursor supply, monomer synthesis (nonactic acid and homononactic acid), and macrodiolide formation.

Precursor Supply

The biosynthesis of the polyketide backbone of both nonactic and homonactic acids utilizes simple metabolic precursors. Isotope labeling studies on nonactin biosynthesis have identified these precursors as acetate, propionate, and succinate[1].

| Precursor Molecule | Role in Biosynthesis |

| Acetyl-CoA | Serves as a starter unit and extender unit (as malonyl-CoA) in the PKS assembly line. |

| Propionyl-CoA | Acts as an alternative starter or extender unit, leading to the homologated structure of homononactic acid. |

| Succinyl-CoA | Incorporated into the polyketide chain. |

Monomer Synthesis: Nonactic and Homononactic Acid

The core of this compound biosynthesis lies in the production of its constituent monomers. It is hypothesized that the nonactin biosynthetic gene cluster, or a highly similar cluster, is responsible for the synthesis of both nonactic acid and homononactic acid. A key feature of this pathway is the production of both (+) and (-) enantiomers of these acids through enantiocomplementary pathways, likely arising from gene duplication and divergent evolution[2].

The synthesis of the polyketide chain is catalyzed by a Type II PKS. A crucial step in the formation of the characteristic tetrahydrofuran ring is catalyzed by the enzyme nonactate synthase (NonS)[1][3]. This enzyme facilitates an intramolecular Michael-type addition to form the furan ring from an acyclic precursor[1].

The differentiation between the synthesis of nonactic acid and homononactic acid is proposed to occur through the incorporation of different precursor units by the PKS. Specifically, the use of a propionate-derived unit instead of an acetate-derived unit at a specific point in the polyketide assembly would lead to the formation of homononactic acid.

Macrodiolide Formation: Dimerization and Cyclization

The final step in the proposed biosynthesis of this compound is the dimerization and cyclization of nonactic acid and homononactic acid. This involves the formation of two ester bonds to create the 16-membered macrodiolide ring. The enzyme responsible for this specific heterodimerization has not yet been identified. In the context of nonactin, an enzyme encoded by the resistance gene, nonR, has been shown to be a specific esterase that degrades nonactin into dimers[4][5]. It is plausible that a synthetase with the reverse activity, possibly a member of the GDSL-like lipase/acylhydrolase family, is responsible for the final assembly of this compound. This enzyme would need to exhibit specificity for one molecule of nonactic acid and one molecule of homononactic acid.

Genetic Basis and Regulation

The genes for the biosynthesis of secondary metabolites in Streptomyces are typically clustered together on the chromosome. The nonactin biosynthetic gene cluster in S. griseus contains genes encoding the PKS enzymes, tailoring enzymes like NonS, and resistance genes[3]. It is highly probable that the genes required for this compound biosynthesis are located within or adjacent to this cluster.

The regulation of antibiotic production in Streptomyces is complex and often involves pathway-specific regulators as well as global regulators that respond to nutritional and environmental signals. In many Streptomyces species, γ-butyrolactones act as signaling molecules to control secondary metabolism[6]. While a specific regulatory mechanism for this compound has not been identified, it is likely to be co-regulated with nonactin.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

-

Genome Mining: Sequence the genome of a this compound-producing Streptomyces strain. Use bioinformatics tools such as antiSMASH to identify putative polyketide synthase gene clusters. Compare these clusters to the known nonactin gene cluster.

-

Gene Inactivation: Create targeted knockouts of candidate genes within the identified cluster using CRISPR/Cas9-based genome editing[7][8].

-

Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the role of the inactivated gene in this compound production.

References

- 1. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonactin biosynthesis: the product of nonS catalyzes the formation of the furan ring of nonactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical basis for the regulation of biosynthesis of antiparasitics by bacterial hormones | eLife [elifesciences.org]

- 7. Engineering Modular Polyketide Biosynthesis in Streptomyces Using CRISPR/Cas: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 8. Engineering Modular Polyketide Biosynthesis in Streptomyces Using CRISPR/Cas: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

Feigrisolide C: An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces species, has demonstrated notable antifungal activity, particularly against the wheat blast fungus Magnaporthe oryzae Triticum (MoT). While the precise molecular mechanism of action remains an active area of investigation, current research indicates a multifaceted impact on fungal growth and development. This document provides a comprehensive overview of the existing data on this compound's antifungal properties, including quantitative efficacy, observed morphological and physiological effects, and detailed experimental protocols from key studies. It aims to serve as a technical resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is an urgent need for novel antifungal compounds with unique mechanisms of action. This compound, a natural product derived from marine bacteria, has emerged as a promising candidate.[1][2] This guide synthesizes the current understanding of its antifungal activity, focusing on its effects on fungal morphology, growth, and sporulation.

Antifungal Spectrum and Efficacy

This compound exhibits significant inhibitory effects against the phytopathogen Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease. Its activity is dose-dependent, affecting various stages of the fungal life cycle.[1][2]

Quantitative Data on Antifungal Activity

The following table summarizes the quantitative data from in vitro studies on the efficacy of this compound against M. oryzae Triticum isolate BTJP 4 (5).[1]

| Parameter | Concentration of this compound | Observed Effect | Reference |

| Mycelial Growth Inhibition | 2 µ g/disk | 68.1 ± 1.0% inhibition | [1] |

| 1.5 µ g/disk | 63.4 ± 1.3% inhibition | [1] | |

| 1 µ g/disk | 54.2 ± 1.0% inhibition | [1] | |

| Minimum Inhibitory Concentration (MIC) for Mycelial Growth | 0.025 µ g/disk | 13.3 ± 0.8% inhibition | [1] |

| Conidia Germination Inhibition | 0.05 µg/mL | 100% inhibition | [3] |

| In Vivo Disease Suppression | 50 µg/mL | 51.3% reduction in wheat blast incidence | [4] |

Observed Mechanism of Action and Physiological Effects

While the specific molecular target of this compound has not yet been identified, experimental evidence points towards a mechanism that disrupts critical processes in fungal development, distinct from direct membrane lysis.[1][4]

Inhibition of Mycelial Growth and Morphological Alterations

This compound significantly inhibits the vegetative growth of M. oryzae Triticum.[1] Microscopic examination of treated hyphae reveals distinct morphological changes, including:

-

Irregular Cell Swelling: Hyphae exhibit localized swelling, suggesting a disruption of normal cell expansion and polarity.[1][3]

-

Crinkled Cell Walls: The hyphal cell walls lose their smooth appearance and adopt a "crinkled" or ridged texture.[3]

These observations suggest that this compound may interfere with cell wall synthesis or remodeling processes.

Disruption of Spore Production and Germination

The compound is a potent inhibitor of both the formation and germination of conidia, the asexual spores responsible for disease propagation. This indicates an interference with the molecular pathways governing sporulation and the breaking of spore dormancy.

Aberrant Germ Tube Development and Appressoria Formation

Germinating conidia treated with this compound exhibit abnormal development, including the formation of elongated and branched germ tubes.[1][2] Furthermore, the development of appressoria, specialized infection structures, is impaired, with those that do form showing low levels of melanization.[1][2] Melanin is crucial for generating the turgor pressure necessary for host penetration, so its reduction implies a compromised infection capability.

Lack of Direct Membranotropic Activity

Importantly, studies have indicated that this compound does not cause the destruction of biological membranes and lacks direct membranotropic activity.[4] This distinguishes its mechanism from polyene antifungals that directly bind to ergosterol and create pores in the fungal membrane.

Potential Induction of Apoptosis

While observed in tumor cells, this compound has been shown to induce apoptosis.[4] It is plausible that a similar programmed cell death pathway could be triggered in fungal cells, contributing to its antifungal effect.

Signaling Pathways and Potential Molecular Targets

The precise signaling pathways affected by this compound in fungi are unknown. However, based on the observed physiological effects, several pathways can be hypothesized as potential targets.

Caption: Hypothesized relationship between this compound and fungal cellular pathways.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Rabby et al., 2022.[1]

Mycelial Growth Inhibition Assay

-

Fungal Isolate: Magnaporthe oryzae Triticum (MoT) isolate BTJP 4 (5) is used.

-

Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. Serial dilutions are made to achieve the desired test concentrations.

-

Assay Setup:

-

Sterile filter paper discs (6 mm diameter) are impregnated with 10 µL of the this compound solution at various concentrations (e.g., 0.025, 0.05, 0.1, 0.5, 1, 1.5, and 2 µ g/disk ).

-

A 5 mm mycelial plug of the actively growing MoT isolate is placed at the center of a fresh PDA plate.

-

The impregnated filter paper discs are placed 2.5 cm away from the edge of the mycelial plug.

-

A negative control disc is impregnated with the solvent only. A positive control (e.g., Nativo® WG75) can also be included.

-

-

Incubation: Plates are incubated at 25 ± 2 °C in the dark.

-

Data Collection: The radial growth of the mycelium is measured after the control plate's mycelium has reached the edge of the plate. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the radial growth of the control and T is the radial growth of the treated sample.

Conidial Germination Assay

-

Conidia Collection: Conidia are harvested from 10-day-old PDA cultures of the MoT isolate by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through cheesecloth.

-

Conidia Suspension: The concentration of conidia is adjusted to 1 × 10^5 conidia/mL using a hemocytometer.

-

Treatment: 20 µL of the conidial suspension is mixed with 20 µL of this compound solution at various concentrations (e.g., 0.005, 0.01, 0.05, 0.1 µg/mL) on a glass slide.

-

Incubation: The slides are placed in a moist chamber and incubated at 25 ± 2 °C for 24 hours.

-

Microscopic Analysis: The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

Proposed Workflow for Target Identification

Further research is necessary to elucidate the precise molecular target(s) of this compound. A proposed experimental workflow is outlined below.

Caption: A proposed experimental workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound is a promising antifungal agent that exerts its effect through the inhibition of mycelial growth and the disruption of key developmental processes such as sporulation and appressoria formation in Magnaporthe oryzae Triticum. Its apparent lack of direct membrane disruption suggests a more specific mechanism of action that warrants further investigation.[4] Future research should prioritize the identification of its molecular target(s) and the elucidation of the affected signaling pathways. Such studies will not only clarify the antifungal mechanism of this compound but also potentially unveil novel targets for the development of next-generation antifungal therapies. The potential for this compound to induce apoptosis-like cell death in fungi also presents an exciting avenue for future exploration.

References

Understanding Feigrisolide C and 3α-Hydroxysteroid Dehydrogenase: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of Feigrisolide C and its potential interaction with 3α-hydroxysteroid dehydrogenase (3α-HSD). A comprehensive review of existing scientific literature reveals no direct evidence of this compound possessing inhibitory activity against 3α-HSD. This document will, therefore, summarize the known biological activities of this compound and separately discuss the inhibition of 3α-HSD by other natural product classes, providing a valuable resource for researchers in pharmacology and drug discovery.

This compound: Structure and Known Biological Activities

This compound is a non-symmetric lactone belonging to the nactic acid group.[1] Its chemical structure has been a subject of revision, with the correct structure being identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid, confirmed through total synthesis.[2][3]

The primary biological activities reported for this compound are in the antimicrobial and antifungal domains.[1] Notably, it has demonstrated inhibitory effects against the fungus Magnaporthe oryzae Triticum, the causative agent of wheat blast disease.[1] Studies have shown that this compound can impede the hyphal growth of this fungus.[1] The modes of action for these antimicrobial properties are still under investigation.[1]

3α-Hydroxysteroid Dehydrogenase (3α-HSD) as a Therapeutic Target

3α-Hydroxysteroid dehydrogenase is a crucial enzyme in the metabolism of steroids. It belongs to the aldo-keto reductase (AKR) superfamily and plays a key role in the inactivation of circulating steroid hormones and the regulation of steroid hormone receptor occupancy in target tissues.[4][5] Specifically, 3α-HSD catalyzes the conversion of potent androgens like dihydrotestosterone (DHT) into their less active metabolites.[6] Given its role in modulating the levels of active androgens, estrogens, and progestins, 3α-HSD is a significant target in the development of therapies for hormone-dependent conditions.[5]

Natural Product Inhibitors of 3α-HSD

While there is no data on this compound, several other classes of natural products have been identified as inhibitors of 3α-HSD.

Table 1: Natural Product Inhibitors of 3α-HSD

| Compound Class | Exemplary Compounds | Type of Inhibition | Source(s) |

| Isoflavones | Genistein, Daidzein | Mixed | [7] |

| Coumestans | Coumestrol | Mixed | [7] |

| Flavones | 6-Hydroxyflavone | Competitive | [8] |

| Steroidal Glycosides | Glycyrrhizic acid | Competitive | [9] |

These findings suggest that phytochemicals have the potential to modulate androgen status by inhibiting 5α-DHT metabolism.[7] The inhibition patterns are varied, with some compounds exhibiting competitive inhibition, while others show a mixed inhibition pattern, suggesting they may bind to more than one form of the enzyme.[7]

Experimental Protocols for Assessing 3α-HSD Inhibition

The following is a generalized protocol for assessing the inhibitory activity of a compound against 3α-HSD, based on methodologies described in the literature for other natural products.

1. Enzyme Source:

-

Microsomes from human tissues, such as the lung, can be used as a source of 3α-HSD.[7]

-

Alternatively, recombinant human 3α-HSD isoforms expressed in and purified from E. coli can be utilized for more controlled kinetic studies.[5]

2. Assay Conditions:

-

The reaction mixture typically contains the enzyme source, a buffer (e.g., potassium phosphate buffer), a cofactor (NADH or NADPH), and the substrate (e.g., 5α-dihydrotestosterone).[7]

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate or cofactor and incubated at a controlled temperature (e.g., 37°C).

3. Measurement of Activity:

-

The rate of the reaction is determined by monitoring the change in absorbance of the cofactor (NADH or NADPH) at 340 nm using a spectrophotometer.

-

The decrease in absorbance corresponds to the oxidation of the cofactor as the substrate is reduced by 3α-HSD.

4. Data Analysis:

-

The initial velocities of the reaction are calculated at different substrate and inhibitor concentrations.

-

The type of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing Lineweaver-Burk or Dixon plots.

-

The inhibition constants (Ki and K'i) can be calculated from these plots to quantify the potency of the inhibitor.[7]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel enzyme inhibitors from natural sources.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - this compound:â Structural Revision and Synthesis - figshare - Figshare [figshare.com]

- 4. Structure and function of 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opposing changes in 3alpha-hydroxysteroid dehydrogenase oxidative and reductive activities in rat leydig cells during pubertal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) activity of human lung microsomes by genistein, daidzein, coumestrol and C(18)-, C(19)- and C(21)-hydroxysteroids and ketosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of inhibition of 3 alpha, 20 beta-hydroxysteroid dehydrogenase by a licorice-derived steroidal inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Feigrisolide C: A Technical Overview of its Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide C is a 16-membered macrodiolide natural product first isolated from the Gram-positive bacterium Streptomyces griseus. As a member of the feigrisolide family of lactones, it has garnered interest for its potential biological activities. This document provides a comprehensive technical guide on the currently available data regarding the antibacterial and antiviral spectrum of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While research has indicated that this compound possesses antimicrobial properties, specific quantitative data on its antibacterial and antiviral activity, such as Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50), are not extensively detailed in publicly available literature. The primary reference, a study by Tang et al. (2000), focuses on the strong antibacterial and medium antiviral activities of a related compound, Feigrisolide B. For this compound, this seminal paper primarily notes its role as a medium inhibitor of 3alpha-hydroxysteroid-dehydrogenase.[1][2][3]

This guide synthesizes the existing information and provides a framework for understanding and potentially investigating the antimicrobial and antiviral capabilities of this compound.

Chemical Structure

The chemical structure of this compound has been a subject of revision since its initial description. The currently accepted structure is a 16-membered macrodiolide, a dimeric ester of nonactic acid and homononactic acid.

Biological Activity of this compound

Available literature suggests that this compound exhibits a range of biological effects, although quantitative data on its antibacterial and antiviral spectrum remains limited.

| Biological Activity | Target/Assay | Result | Quantitative Data | Reference |

| Antifungal | Magnaporthe oryzae Triticum (Wheat Blast Fungus) | Inhibition of mycelial growth | Minimal inhibitory concentration of 0.025 µ g/disk | [2][4] |

| Enzyme Inhibition | 3alpha-hydroxysteroid-dehydrogenase (3α-HSD) | Medium inhibitor | Not specified | [1][2][3] |

| General Biological Activity | Effector of 1→3-β-D-glucanase | Modulates enzyme activity | Not specified |

Experimental Protocols

Detailed experimental protocols specifically for determining the antibacterial and antiviral spectrum of this compound are not available in the cited literature. However, standard methodologies for such evaluations are well-established.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard laboratory procedure for determining MIC values.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound in broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antiviral Activity Assay: Plaque Reduction Assay for EC50 Determination

The 50% effective concentration (EC50) is the concentration of a drug that reduces the number of viral plaques by 50%. The plaque reduction assay is a common method for determining the antiviral efficacy of a compound.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in 6-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to develop (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound compared to a no-drug control. The EC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Generalized workflow for screening the antimicrobial activity of a natural product like this compound.

Hypothetical Signaling Pathway for Macrolide Antibacterial Action

As specific signaling pathway information for this compound is unavailable, the following diagram illustrates a generalized mechanism of action for macrolide antibiotics, the class to which this compound belongs. Macrolides are known to inhibit bacterial protein synthesis.

Caption: Generalized mechanism of action for macrolide antibiotics, illustrating the inhibition of bacterial protein synthesis.

Conclusion and Future Directions

This compound remains a molecule of interest with demonstrated antifungal activity and potential as an enzyme inhibitor. However, a significant knowledge gap exists regarding its specific antibacterial and antiviral spectrum of activity. The lack of quantitative data (MICs and EC50 values) prevents a thorough assessment of its therapeutic potential in these areas.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of this compound against a broad panel of clinically relevant bacteria and viruses to determine its MIC and EC50 values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

A more detailed understanding of the antimicrobial and antiviral properties of this compound will be crucial for determining its viability as a lead compound in drug discovery and development programs.

References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Feigrisolidy, antibakteriálnì úèinné laktony [toxicology.cz]

- 4. mdpi.com [mdpi.com]

The Enigmatic Case of Feigrisolide C: A Journey of Total Synthesis and Structural Revision

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially isolated from Streptomyces griseus, Feigrisolide C was first proposed to be a 15-membered macrodiolide. However, inconsistencies between the spectroscopic data of the natural product and synthesized molecules based on the proposed structure led to a re-evaluation. Through a combination of chemical degradation, stereoselective synthesis of possible isomers, and extensive spectroscopic analysis, the true structure of this compound was elucidated and confirmed. This whitepaper details the pivotal experiments and synthetic strategies that led to the structural revision of this compound, presenting it not as a macrodiolide, but as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][2][3][4] This comprehensive guide provides in-depth experimental protocols, quantitative data, and logical workflows to serve as a valuable resource for researchers in natural product synthesis and drug discovery.

The Initial Hypothesis and the Emerging Discrepancy

This compound, isolated from the culture broth of Streptomyces griseus (strain GT 051022), was initially characterized as a 15-membered macrodiolide.[1][3] The proposed structure was based on spectroscopic analysis of the natural product. However, when researchers synthesized the proposed macrodiolide, the physical and spectroscopic data of the synthetic compound did not match those of natural this compound.[1][5] This discrepancy prompted a thorough investigation to determine the correct molecular architecture.

The Path to Structural Revision: A Degradative Approach

To unravel the true structure, a sample of natural this compound was subjected to exhaustive reduction with lithium aluminum hydride (LiAlH4), followed by acetylation of the resulting diols.[3] This degradation yielded two key diacetate products, designated as A and B.[3] The hypothesis was that if the original structure was incorrect, a comparison of these degradation products with synthetically prepared, stereochemically defined diacetates would reveal the true stereochemistry of the constituent acid fragments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - this compound:â Structural Revision and Synthesis - figshare - Figshare [figshare.com]

- 5. Synthesis of the proposed structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Feigrisolide C

An In-depth Technical Guide to Feigrisolide C

Abstract: this compound is a 16-membered macrodiolide natural product first isolated from Streptomyces griseus. Initially, its structure was misidentified but was later revised and confirmed through total synthesis. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

This compound is a complex macrolide whose structure has been a subject of scientific investigation, leading to a structural revision. The correct structure has been confirmed by total synthesis[1]. The physicochemical properties are summarized below.

Structural Information

-

IUPAC Name: (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid[1]

-

Molecular Formula: C₂₁H₃₆O₇[2]

-

Molecular Weight: 400.5 g/mol

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₇ | PubChem CID 10668706 |

| Molecular Weight | 400.5 g/mol | PubChem CID 10668706 |

| Exact Mass | 400.24610348 Da | PubChem CID 10668706 |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| XLogP3 | 2.8 | PubChem CID 10668706 |

| Hydrogen Bond Donors | 2 | PubChem CID 10668706 |

| Hydrogen Bond Acceptors | 7 | PubChem CID 10668706 |

| Rotatable Bond Count | 3 | PubChem CID 10668706 |

Spectral Data

Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation for the revised structure of this compound are mentioned in the literature used for its structural elucidation and synthesis[1][2]. However, the specific chemical shifts and fragmentation patterns are not available in the publicly accessible abstracts of these publications.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for further investigation in drug discovery.

| Activity Type | Target Organism/Cell Line | Effect | Reference |

| Antifungal | Magnaporthe oryzae Triticum (Wheat Blast Fungus) | Inhibition of mycelial growth, conidia production, and conidial germination. | [3] |

| Antibacterial | Various Bacteria | General antibacterial activity has been reported. | [2][4] |

| Cytotoxic | Ehrlich Carcinoma Cells | Cytotoxic effects have been observed. | [5] |

| Enzyme Inhibition | 3α-Hydroxysteroid-dehydrogenase (3α-HSD) | Medium inhibitory activity. | [2][4] |

The precise mechanism of action for this compound has not been fully elucidated. For its antifungal activity against M. oryzae Triticum, it is suggested that the compound may disrupt mitochondrial function through the stimulation of ATPase activities or by causing an imbalance in cellular cation translocation, which in turn inhibits hyphal development and conidia germination[6].

Figure 1: Proposed mechanism of antifungal action of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on available literature.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fermentation of Streptomyces species. The general workflow for its isolation and purification is outlined below.

Figure 2: General workflow for the isolation and purification of this compound.

Protocol Details:

-

Fermentation: Streptomyces griseus is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, agitation) to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Purification: The crude extract is subjected to multiple rounds of chromatography. This often involves initial separation on a silica gel column followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2][4].

Note: Specific details of the fermentation media, culture conditions, and chromatographic parameters are not fully available in the reviewed literature abstracts.

Antifungal Activity Assay against Magnaporthe oryzae Triticum

The antifungal activity of this compound against the wheat blast fungus is assessed by evaluating its effect on mycelial growth and conidia germination[3][7].

Figure 3: Workflow for assessing the antifungal activity of this compound.

Protocol for Mycelial Growth Inhibition:

-

Magnaporthe oryzae Triticum is cultured on Potato Dextrose Agar (PDA).

-

This compound is dissolved in a suitable solvent (e.g., 1% DMSO) to prepare stock solutions.

-

A defined amount of the this compound solution is applied to a sterile paper disc, which is then placed on the surface of the PDA plate inoculated with the fungus.

-

The plates are incubated, and the diameter of the fungal growth inhibition zone is measured.

-

Minimal inhibitory concentrations are determined from dose-response experiments. For this compound, the minimal suppressive concentration was found to be 0.025 µ g/disk [7].

Protocol for Conidia Germination Inhibition:

-

A suspension of M. oryzae Triticum conidia is prepared.

-

The conidial suspension is treated with various concentrations of this compound.

-

The treated suspension is incubated under conditions that promote germination.

-

The percentage of germinated conidia is determined by microscopic examination.

Cytotoxicity Assay against Ehrlich Carcinoma Cells

The cytotoxic effects of this compound have been evaluated against Ehrlich ascites carcinoma cells[5].

Protocol Outline:

-

Cell Culture: Ehrlich ascites carcinoma cells are maintained in an appropriate culture medium and conditions.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period.

-

Viability Assessment: Cell viability is assessed using a standard method, such as the Trypan Blue exclusion assay or the MTT assay.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Note: The specific details of the cell culture conditions, drug concentrations, and viability assessment method used for this compound are not provided in the available literature abstracts.

3α-Hydroxysteroid-dehydrogenase (3α-HSD) Inhibition Assay

This compound has been reported as a medium inhibitor of 3α-HSD[2][4]. A general protocol for this type of enzyme inhibition assay is as follows:

Protocol Outline:

-

Enzyme Preparation: A source of 3α-HSD is prepared, for example, from microsomal fractions of a relevant tissue.

-

Assay Reaction: The enzyme is incubated with its substrate (e.g., 5α-dihydrotestosterone) and cofactor (e.g., NADH) in the presence and absence of this compound at various concentrations.

-

Activity Measurement: The enzyme activity is determined by monitoring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor over time.

-

Inhibition Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Note: A detailed protocol specific to the testing of this compound was not found in the reviewed literature.

Conclusion

This compound is a structurally interesting natural product with a promising profile of biological activities, including antifungal, antibacterial, and cytotoxic effects. While its basic chemical properties and biological activities have been identified, there remains a need for more detailed public data, particularly concerning its specific physical properties, comprehensive spectral data, and detailed mechanisms of action at the molecular level. The experimental protocols outlined in this guide provide a foundation for further research into this compound. Future studies focusing on its mechanism of action and potential therapeutic applications are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) activity of human lung microsomes by genistein, daidzein, coumestrol and C(18)-, C(19)- and C(21)-hydroxysteroids and ketosteroids [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 3 alpha/beta,20 beta-hydroxysteroid dehydrogenase by dexamethasone, glycyrrhetinic acid and spironolactone is attenuated by deletion of 12 carboxyl-terminal residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Actinobacteria as a source of compounds for phytopathogen control: An integrative metabolic-profiling / bioactivity and taxonomical approach | PLOS One [journals.plos.org]

- 5. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Circulation of antibiotics: an introduction [scielo.isciii.es]

An In-depth Technical Guide to the Natural Analogs and Derivatives of Feigrisolide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide produced by Streptomyces species, along with its natural analogs, has garnered significant interest in the scientific community due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known natural analogs of this compound, detailing their biological effects, including antibacterial, antifungal, cytotoxic, and enzyme-inhibitory activities. This document summarizes the available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes a potential signaling pathway modulated by this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the feigrisolide scaffold.

Introduction

The feigrisolide family of natural products, isolated from Streptomyces griseus and marine-derived Streptomyces sp. 6167, represents a class of macrolides with diverse chemical structures and biological functions.[1][2] The family includes hepta-lactones (Feigrisolides A and B) and 16-membered macrodiolides (Feigrisolides C and D).[1] These compounds have demonstrated a range of activities, from antibacterial and antifungal to cytotoxic and enzyme-inhibiting, making them attractive leads for drug discovery programs.[1][3] This guide focuses on this compound and its natural analogs, providing a consolidated repository of current knowledge to facilitate further research and development.

Natural Analogs of this compound and Their Biological Activities

The primary known natural analogs of this compound are Feigrisolides A, B, and D. Each exhibits a distinct profile of biological activity.

Antibacterial Activity

Feigrisolide B has been reported to exhibit strong antibacterial activity.[1]

Antifungal Activity

This compound, in conjunction with Bonactin, has shown significant inhibitory effects against the wheat blast fungus, Magnaporthe oryzae Triticum (MoT).[3] It has been observed to inhibit mycelial development, conidia production, and conidial germination.[3]

Cytotoxic Activity

Feigrisolide B demonstrates medium cytotoxic activity against various cancer cell lines.[1] Specifically, it has been found to induce apoptosis in Ehrlich carcinoma cells.[2]

Antiviral Activity

Feigrisolide B also displays medium antiviral activity, notably against Coxsackie virus B3.[1]

Enzyme Inhibition

Feigrisolides A, C, and D are moderate inhibitors of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1]

Quantitative Data Summary

The following tables summarize the reported quantitative biological data for the feigrisolide family of natural products.

Table 1: Cytotoxicity of Feigrisolide Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

| Feigrisolide B | Ehrlich Carcinoma | IC50 | 17.4 µg/mL | [2] |

Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum

| Compound | Activity Metric | Concentration | Inhibition (%) | Reference |

| This compound | Mycelial Growth Inhibition | 2 µ g/disk | 68.1 ± 1.0 | [3] |

| This compound | Mycelial Growth Inhibition | 1.5 µ g/disk | 63.4 ± 1.3 | [3] |

| This compound | Mycelial Growth Inhibition | 1 µ g/disk | 54.2 ± 1.0 | [3] |

| This compound | Minimum Suppressive Concentration | 0.025 µ g/disk | 13.3 ± 0.8 | [3] |

Synthetic Derivatives and Structure-Activity Relationship (SAR)

Currently, there is a notable lack of publicly available information regarding the synthesis of a diverse range of this compound derivatives and comprehensive structure-activity relationship (SAR) studies. The primary focus of synthetic efforts has been on the total synthesis of the natural products themselves to confirm or revise their structures.[4][5]

Broadening the scope to other macrodiolides suggests that modifications to the macrocyclic framework can significantly impact biological activity. For instance, minor structural modifications of the macrodiolide (-)-vermiculine led to enhanced cancer cell line selectivity and reduced toxicity.[6] This highlights the potential for improving the therapeutic index of feigrisolides through targeted synthesis of analogs. Future research should prioritize the generation of a library of this compound derivatives to elucidate key structural motifs responsible for their diverse biological activities.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other macrodiolides provide valuable insights. Notably, certain macrodiolide analogs have been shown to possess broad immunosuppressive activity by impairing the cGAS-STING pathway.[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling cascade, a potential target for macrodiolides like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of feigrisolides and related compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing against Magnaporthe oryzae (Mycelial Growth Inhibition)

Objective: To assess the inhibitory effect of a compound on the mycelial growth of M. oryzae.

Procedure:

-

Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is non-inhibitory to fungal growth.

-

Place a 5 mm mycelial plug from the edge of an actively growing M. oryzae culture onto the center of each amended and control (solvent only) PDA plate.

-

Incubate the plates at 25°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition relative to the control.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against 3α-HSD.

Principle: The activity of 3α-HSD is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), a saturating concentration of the substrate (e.g., androsterone), and NAD⁺.

-

Add various concentrations of the test inhibitor or vehicle control to the reaction mixture.

-

Initiate the reaction by adding a purified or partially purified preparation of 3α-HSD.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition and, if applicable, the IC50 value of the inhibitor.

Conclusion and Future Directions

The feigrisolide family of natural products, particularly this compound and its analogs, presents a promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent antifungal and cytotoxic effects, warrant further investigation. A significant opportunity lies in the synthesis of novel derivatives to establish a clear structure-activity relationship, which is currently a major knowledge gap. Elucidating the specific molecular targets and signaling pathways, such as the potential modulation of the cGAS-STING pathway, will be crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a foundation for the continued biological evaluation of this intriguing class of natural products.

References

- 1. Synthesis and Biological Evaluation of C(13)/C(13′)‐Bis(desmethyl)disorazole Z - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Feigrisolide C from Streptomyces griseus

These application notes provide a detailed protocol for the isolation of Feigrisolide C, a polyketide macrolide, from the fermentation broth of Streptomyces griseus. The methodology is based on established protocols for the separation of related feigrisolides and is intended for researchers in natural product chemistry, drug discovery, and microbiology.

Introduction

This compound belongs to a family of macrolides produced by Streptomyces griseus that have been noted for their potential biological activities. The isolation and purification of this specific metabolite are essential for further pharmacological evaluation and structural elucidation. The following protocol outlines the key steps, from fermentation to purification, required to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the isolation of feigrisolides from a 200-liter fermentation of Streptomyces griseus strain ATCC 55048. This data is adapted from protocols for related compounds and serves as a guideline.

| Parameter | Value | Unit |

| Fermentation Volume | 200 | L |

| Fermentation Time | 5 | days |

| Incubation Temperature | 28 | °C |

| Agitation Speed | 120 | rpm |

| Mycelial Cake Extraction Solvent | 80% Acetone in Water | v/v |

| Initial Crude Extract Yield | 15.6 | g |

| Diaion HP-20 Column Volume | 2.0 | L |

| Sephadex LH-20 Column Volume | 1.5 | L |

| Final Yield (Feigrisolides A+B) | 60 (A), 20 (B) | mg |

Note: Specific yield for this compound is not detailed in the primary literature for related compounds; yields are typically compound-dependent.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

1. Fermentation of Streptomyces griseus

-

Strain: Streptomyces griseus (e.g., ATCC 55048).

-

Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., glucose, soluble starch, yeast extract, peptone, and CaCO₃). Incubate at 28°C for 48 hours on a rotary shaker at 220 rpm.

-

Production Culture: Transfer the seed culture to a 200 L fermenter containing a suitable production medium. Ferment for 5 days at 28°C with an agitation of 120 rpm and aeration.

2. Extraction of Crude Metabolites

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the mycelial cake with 80% aqueous acetone.

-

Concentrate the acetone extract under reduced pressure to remove the acetone.

-

Extract the resulting aqueous solution three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract.

3. Chromatographic Purification of this compound

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

-

Step 1: Diaion HP-20 Column Chromatography

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin.

-

Apply the adsorbed sample to a Diaion HP-20 column pre-equilibrated with water.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing feigrisolides.

-

-

Step 2: Sephadex LH-20 Size Exclusion Chromatography

-

Combine and concentrate the active fractions from the Diaion HP-20 column.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol as the mobile phase.

-

Collect fractions and analyze for the presence of the target compound.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Pool the fractions containing this compound from the Sephadex LH-20 column and concentrate.

-

Perform final purification using a preparative reverse-phase HPLC column (e.g., C18).

-

Elute with an isocratic or gradient system of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

4. Structure Confirmation

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

Determining the Minimum Inhibitory Concentration (MIC) of Feigrisolide C Against Fungal Pathogens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction